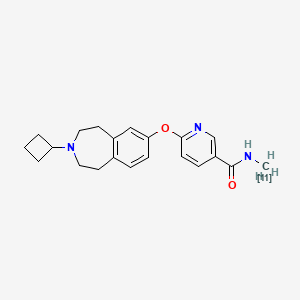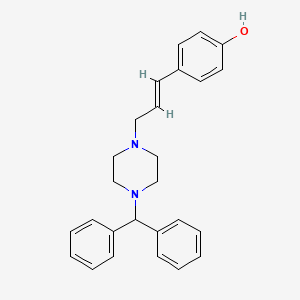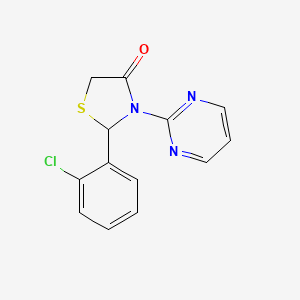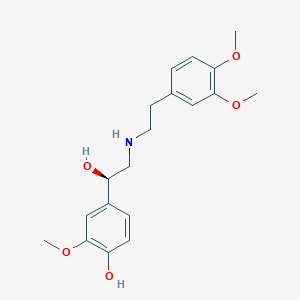
3-Methoxydenopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of dopamine, a well-known catecholamine neurotransmitter involved in multiple physiological functions, including movement control and reward mechanisms . This compound has been studied for its potential role as a neuromodulator and its involvement in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxydenopamine typically involves the methylation of dopamine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at room temperature . The reaction can be represented as follows:
Dopamine+CH3I→this compound+KI
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production . The use of automated reactors and real-time monitoring can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxydenopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to dopamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxydenopamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying neurotransmitter metabolism and function.
Mechanism of Action
The mechanism of action of 3-Methoxydenopamine involves its interaction with trace amine-associated receptor 1 (TAAR1). It acts as an agonist of TAAR1, leading to the activation of intracellular signaling pathways such as cAMP accumulation and ERK and CREB phosphorylation . These signaling events are associated with various physiological effects, including movement control and behavioral modulation .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytyramine: A metabolite of dopamine with similar neuromodulatory effects.
4-Methoxytyramine: Another methoxy derivative of dopamine with distinct biochemical properties.
3,4-Dimethoxyphenethylamine: A compound with structural similarities but different pharmacological effects.
Uniqueness
3-Methoxydenopamine is unique in its specific interaction with TAAR1 and its potential role as a neuromodulator. Unlike other methoxy derivatives, it has been shown to induce significant ERK and CREB phosphorylation, highlighting its distinct biochemical and physiological effects .
Properties
CAS No. |
87081-64-9 |
|---|---|
Molecular Formula |
C19H25NO5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1 |
InChI Key |
CMOAXFDYWBKVKZ-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




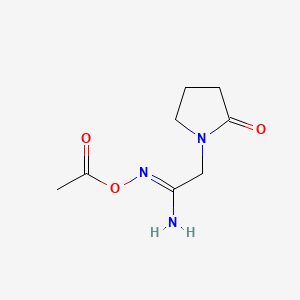
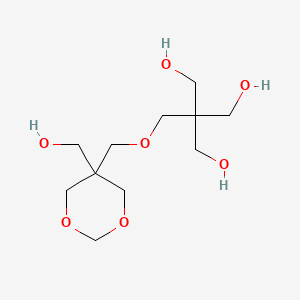
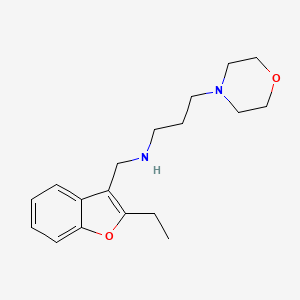
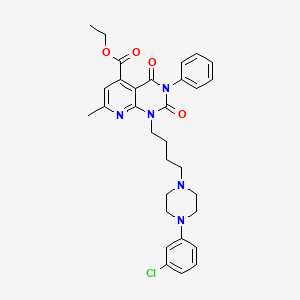
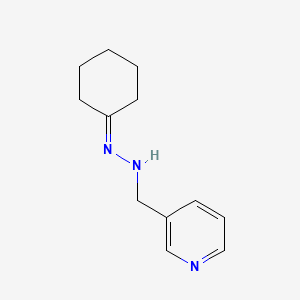
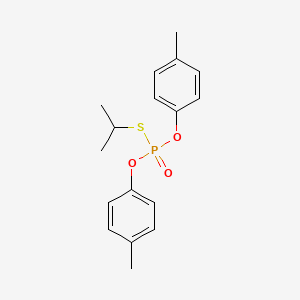
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
